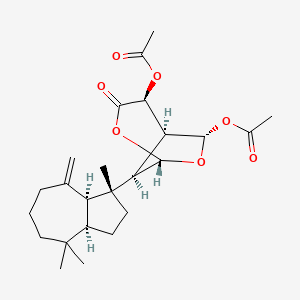

Macfarlandin E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Macfarlandin E is a natural product found in Dysidea, Felimida norrisi, and Felimida macfarlandi with data available.

科学的研究の応用

Golgi Apparatus Modulation

Unique Golgi-Altering Activity:

Macfarlandin E induces irreversible fragmentation of the Golgi apparatus in cells, leading to the retention of Golgi fragments in the pericentriolar region. This effect is distinct from other known Golgi-disrupting agents like brefeldin A, which causes dispersal rather than fragmentation . The mechanism involves the compound's interaction with specific cellular components, leading to alterations in protein transport and cellular organization.

Case Study:

In a study involving normal rat kidney cells, treatment with this compound resulted in a transformation of the continuous Golgi ribbon into small punctate structures within just 60 minutes. This morphological change was characterized using immunofluorescence techniques, highlighting the unique properties of this compound compared to other agents .

Pharmacological Potential

Immunosuppressive and Neuroprotective Properties:

Research indicates that this compound may possess immunosuppressive and neuroprotective properties. Studies have shown that it interacts with lysine derivatives to form pyrrole products through a Paal-Knorr reaction, suggesting potential applications in drug development for conditions involving immune response modulation .

Table 1: Summary of Pharmacological Effects

| Effect | Description |

|---|---|

| Immunosuppressive | Induces formation of pyrroles via reactions with lysine derivatives, potentially useful in autoimmune therapies. |

| Neuroprotective | May protect neuronal cells by modulating Golgi function and protein transport, relevant for neurodegenerative diseases. |

Synthetic Chemistry Applications

Total Synthesis Studies:

The total synthesis of this compound and its analogs has been a focus of research due to its complex structure. Recent studies have developed synthetic routes that allow for the creation of various analogs, which can be evaluated for their biological activities. This includes the synthesis of t-Bu-MacE, an analog that retains the essential dioxabicyclo core but varies in substituents .

Table 2: Synthetic Routes and Yields

| Synthesis Step | Yield (%) | Description |

|---|---|---|

| Tertiary Radical Coupling | 85 | Efficient coupling of tertiary radicals to form quaternary centers essential for the diterpenoid structure. |

| Stereoselective Hydration | 90 | High-yield hydration leading to desired stereochemistry in bicyclic lactones. |

| Fragment Coupling | 75 | Formation of complex bicyclic structures through radical fragment coupling techniques. |

Research Insights

This compound has been pivotal in understanding cellular processes related to protein transport and Golgi organization. Its study has provided insights into how specific natural products can influence cellular architecture and function.

Key Findings:

化学反応の分析

Isomerization of Bridged to Fused Bicyclic Systems

MacE and its analogs undergo structural rearrangements under acidic or basic conditions:

-

Bridged System : 8-Substituted 2,7-dioxabicyclo[3.2.1]octan-3-one (e.g., MacE)

-

Fused System : 6-Substituted 2,8-dioxabicyclo[3.3.0]octan-3-one

This isomerization highlights the lability of the dioxabicyclic framework, with acetoxylation at C-6 being critical for reactivity .

Reactivity with Primary Amines

MacE reacts with primary amines to form substituted pyrroles, a process linked to its Golgi-modifying effects .

Mechanistic Pathway:

-

Nucleophilic Attack : Amine addition to the C-16 acetoxy group generates a tetrahedral intermediate.

-

Dialdehyde Formation : Breakdown yields a transient 1,4-dialdehyde intermediate.

-

Paal–Knorr Cyclization : Intramolecular condensation forms a pyrrole ring .

Experimental Data:

This reactivity extends to lysine residues in proteins (e.g., lysozyme), suggesting covalent modification as a mode of biological action .

Role of the Acetoxy Group

The C-6 acetoxy substituent is essential for both structural isomerization and pyrrole formation:

-

Removal of Acetoxy : Analogs lacking the C-6 acetoxy group (e.g., 8 ) fail to induce Golgi fragmentation but retain pyrrole-forming capacity .

-

Stereoelectronic Effects : Acetoxylation adjacent to the lactone carbonyl enhances electrophilicity, facilitating nucleophilic attack .

Synthetic Model Systems

The simplified analog t-Bu-MacE (7) replicates MacE’s reactivity while enabling mechanistic studies:

| Property | t-Bu-MacE (7) | MacE |

|---|---|---|

| Golgi Fragmentation | Retained | Native activity |

| Pyrrole Formation | 38% yield | Presumed analogous pathway |

| Synthetic Utility | Gram-scale synthesis | Limited availability |

Biological Implications

The conversion to pyrroles correlates with irreversible Golgi reorganization, inhibiting protein secretion without affecting cytoskeletal structures . This suggests that MacE’s activity arises from covalent modification of cellular targets rather than non-specific membrane disruption.

特性

分子式 |

C24H34O7 |

|---|---|

分子量 |

434.5 g/mol |

IUPAC名 |

[(1S,4S,5S,6S,8R)-8-[(1R,3aR,8aS)-1,4,4-trimethyl-8-methylidene-3,3a,5,6,7,8a-hexahydro-2H-azulen-1-yl]-6-acetyloxy-3-oxo-2,7-dioxabicyclo[3.2.1]octan-4-yl] acetate |

InChI |

InChI=1S/C24H34O7/c1-12-8-7-10-23(4,5)15-9-11-24(6,17(12)15)18-16-19(28-13(2)25)20(27)30-22(18)31-21(16)29-14(3)26/h15-19,21-22H,1,7-11H2,2-6H3/t15-,16+,17-,18+,19+,21-,22-,24-/m1/s1 |

InChIキー |

BPRCBAVNJUVNFL-PNOPMVMRSA-N |

異性体SMILES |

CC(=O)O[C@H]1[C@@H]2[C@@H]([C@@H](O[C@H]2OC(=O)C)OC1=O)[C@@]3(CC[C@@H]4[C@H]3C(=C)CCCC4(C)C)C |

正規SMILES |

CC(=O)OC1C2C(C(OC2OC(=O)C)OC1=O)C3(CCC4C3C(=C)CCCC4(C)C)C |

同義語 |

macfarlandin E |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。